3,4-diphenyl-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

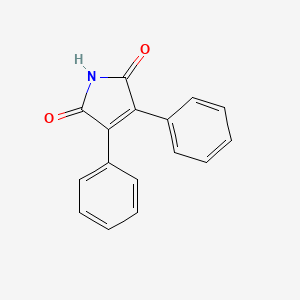

3,4-Diphenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H11NO2. It is a derivative of pyrrole-2,5-dione, characterized by the presence of two phenyl groups at the 3 and 4 positions of the pyrrole ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Diphenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This reaction typically occurs in diethyl ether at room temperature for 48 hours . Another method involves the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides in polar solvents or under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Diphenyl-1H-pyrrol-2,5-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrrolderivate führen.

Substitution: Substitutionsreaktionen, insbesondere elektrophilen Substitutionen, sind aufgrund des Vorhandenseins von Phenylgruppen häufig.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel wie Ethanol oder Dichlormethan .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinonderivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrrolverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 3,4-diphenyl-1H-pyrrole-2,5-dione serves as a critical building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications .

Biology

The compound has been extensively studied for its biological activities:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : Various studies have demonstrated that this compound derivatives possess antimicrobial properties against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Medicine

In medicinal chemistry, this compound has shown promise as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is implicated in several diseases such as Alzheimer's and diabetes. This inhibition may lead to potential therapeutic applications in treating these conditions .

Cytostatic Activity

A series of N-substituted derivatives of this compound were synthesized and tested for cytostatic activity against various cancer cell lines. One study reported that certain derivatives inhibited the growth of colon cancer cell lines (HCT-116 and SW-620) with a GI50 value around 10 µM . This highlights the compound's potential as a lead structure in cancer therapy.

Inhibition of Prostaglandin E2 Production

Another significant study evaluated the inhibitory effects of this compound on prostaglandin E2 production in RAW 264.7 macrophage cells. The findings indicated strong inhibitory activity (IC50 = 0.61 µM), suggesting its utility in managing inflammatory responses .

Wirkmechanismus

The mechanism of action of 3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of glycogen synthase kinase-3b, it binds to the enzyme’s active site, preventing its activity and thereby modulating various cellular processes . The phenyl groups at the 3 and 4 positions play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dimethyl-1H-pyrrol-2,5-dion: Ähnlich in der Struktur, aber mit Methylgruppen anstelle von Phenylgruppen.

3,4-Diphenylmaleimid: Ein weiteres Derivat mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit

3,4-Diphenyl-1H-pyrrol-2,5-dion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Phenylgruppen erhöht seine Stabilität und Reaktivität im Vergleich zu anderen Pyrrol-2,5-dion-Derivaten .

Biologische Aktivität

3,4-Diphenyl-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a pyrrole ring with two phenyl groups. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including cytostatic, anti-inflammatory, and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

The biological activity of this compound is influenced by its structural characteristics. The pyrrole ring and the attached phenyl groups contribute to its unique pharmacological profile:

- Target of Action : Similar compounds have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects.

- Mode of Action : The phenyl groups at the 3 and 4 positions prevent close packing of molecules, which may enhance their biological efficacy.

- Biochemical Pathways : Compounds with similar structures have been shown to affect multiple biochemical pathways, indicating potential interactions with various cellular targets.

Cytostatic Activity

Research indicates that N-substituted derivatives of this compound exhibit significant cytostatic activity. A series of these derivatives were synthesized and tested for their effects on cancer cell lines. For example:

- Compound Analysis : A study demonstrated that certain derivatives inhibited the growth of colon cancer cell lines (HCT-116, SW-620) with a GI50 value around .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. One study focused on analogs of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione in lipopolysaccharide-induced BV2 cells:

- Results : These analogs exhibited notable anti-inflammatory effects, suggesting that modifications in the structure can enhance their therapeutic efficacy.

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been documented:

- Study Findings : Derivatives were found to exhibit varying degrees of antimicrobial activity against different bacterial strains. The specific structure of the pyrrole ring significantly influences this activity .

Case Studies

Several case studies highlight the compound's potential in medicinal applications:

- Cytostatic Activity in Cancer Models :

-

Anti-inflammatory Effects :

- In a model using BV2 microglial cells stimulated with lipopolysaccharide (LPS), specific derivatives showed reduced inflammatory marker expression.

- This suggests potential therapeutic applications in neuroinflammatory conditions.

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3,4-diphenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADCPEMKIBAJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372903 | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-36-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.